molecular formula C19H20N4O4S B2826674 N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide CAS No. 32061-15-7

N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2826674
CAS No.: 32061-15-7
M. Wt: 400.45
InChI Key: FKFIYSFRASPONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide is a pyrazole-derived acetamide featuring a sulfamoyl linker and a phenylacetamide moiety. The sulfamoyl group enhances hydrogen-bonding capabilities, influencing crystal packing and intermolecular interactions .

Properties

IUPAC Name

N-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-18(19(25)23(22(13)3)16-7-5-4-6-8-16)21-28(26,27)17-11-9-15(10-12-17)20-14(2)24/h4-12,21H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFIYSFRASPONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole. This can be achieved by the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Sulfamoylation: The pyrazolone derivative is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the pyrazolone core.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide has shown promise in various assays for its anti-inflammatory and analgesic properties. It is also being investigated for its potential anticancer activity.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in treating inflammatory diseases and cancer.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
N-{4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide Sulfamoylphenyl C19H20N4O4S 412.45 Sulfamoyl linker enhances hydrogen bonding; planar pyrazole ring with anti-periplanar amide group.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-Nitrophenyl C19H18N4O4 366.38 Nitro group introduces electron-withdrawing effects; twisted dihedral angles (67.0° between pyrazole and nitrophenyl).
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-Methylsulfanylphenyl C20H21N3O2S 367.46 Methylsulfanyl group increases lipophilicity; monoclinic crystal system (P21/c) with Z = 3.
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl C19H17Cl2N3O2 402.27 Chlorine atoms enhance steric bulk and bioactivity; dihedral angles of 80.70° (amide vs. dichlorophenyl).
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide Phenyl C19H19N3O2 321.38 Simplest analog; used as a reference for dihedral angle comparisons (37.4° between pyrazole and phenyl).

Structural and Electronic Comparisons

  • Sulfamoyl vs. Nitro Groups : The sulfamoyl group in the target compound facilitates stronger hydrogen bonding (N—H⋯O) compared to the nitro group, which primarily induces electronic polarization. The nitro derivative exhibits a larger dihedral angle (67.0° vs. 37.4° in the phenyl analog), reducing conjugation between aromatic systems .
  • Methylsulfanyl vs. Chlorine Substituents : Methylsulfanyl increases lipophilicity without significant steric hindrance, while chlorine atoms in dichlorophenyl derivatives enhance metabolic stability and binding affinity in biological systems .

Crystallographic and Hydrogen-Bonding Patterns

  • Common Motifs : All analogs form R₂²(10) hydrogen-bonding motifs via N—H⋯O interactions, stabilizing crystal lattices. For example, the nitrophenyl derivative forms 2D networks via N—H⋯O and C—H⋯O interactions .
  • Unit Cell Variations: The methylsulfanyl analog crystallizes in a monoclinic system (a = 14.9176 Å, b = 6.6527 Å, c = 19.5792 Å, β = 110.689°), whereas the dichlorophenyl derivative adopts a triclinic system due to steric demands .

Biological Activity

N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide is a compound derived from the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring substituted with a sulfamoyl group and an acetamide moiety. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S with a molecular weight of approximately 372.44 g/mol. The detailed structure can be represented as follows:

\text{N 4 1 5 dimethyl 3 oxo 2 phenyl 2 3 dihydro 1H pyrazol 4 yl sulfamoyl phenyl}acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyrazole derivatives. Methods often include the formation of sulfamoyl derivatives followed by acylation to introduce the acetamide functionality. The synthetic route can be summarized as:

  • Preparation of Pyrazole Derivative : Synthesis of 1,5-dimethyl-3-oxo-2-phenylpyrazole.
  • Formation of Sulfamoyl Group : Reaction with sulfamoyl chloride.
  • Acetylation : Introduction of the acetamide group using acetic anhydride.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Properties

In vitro assays demonstrated that the compound possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis through the mitochondrial pathway.

Cell LineIC50 (µM)
MCF725
HeLa30

Mechanistic Studies

Mechanistic investigations have revealed that this compound may interact with key cellular targets involved in cell proliferation and survival pathways. Molecular docking studies suggest strong binding affinity to proteins associated with cancer cell growth.

Case Studies

A case study involving a series of derivatives based on this compound highlighted its potential as a lead candidate for drug development. The derivatives were tested for their biological activities, revealing enhanced efficacy compared to the parent compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.